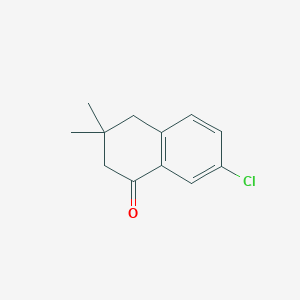

7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one

Description

Properties

IUPAC Name |

7-chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c1-12(2)6-8-3-4-9(13)5-10(8)11(14)7-12/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLAYUVNHXJJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C=C2)Cl)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one typically involves the chlorination of 3,3-dimethyl-2,4-dihydronaphthalen-1-one. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of this compound carboxylic acid.

Reduction: Formation of 7-chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-ol.

Substitution: Formation of 7-methoxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one.

Scientific Research Applications

7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one involves its interaction with specific molecular targets. The chlorine atom and the dimethyl groups contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one with structurally or functionally related compounds, emphasizing substituent effects, synthetic challenges, and biological relevance.

Table 1: Structural and Functional Comparison

Key Analysis

Substituent Effects Chlorine vs. Dimethyl vs. Methyl: The 3,3-dimethyl groups in the target compound introduce steric hindrance, which may reduce ring puckering dynamics compared to 3-methyltetral-1-one. This could stabilize specific conformations relevant to biological interactions .

For example, 3-methyltetral-1-one derivatives often require multistep functionalization, while acridine analogs like 7-chloro-3,4-dihydro-9-phenylacridin-1(2H)-one involve complex heterocyclic ring formation .

Biological Relevance Chlorinated analogs, such as the acridine derivative in , demonstrate notable bioactivity (e.g., larvicidal and antidiabetic effects), suggesting that the chlorine substituent in the target compound could similarly enhance interactions with biological targets . The dihydronaphthalenone core is less explored for direct therapeutic applications compared to acridinones, which are well-documented in drug discovery .

Structural Dynamics Ring puckering in dihydronaphthalenones is influenced by substituents. The 3,3-dimethyl groups may restrict out-of-plane displacements, contrasting with the more flexible 3-methyltetral-1-one .

Biological Activity

7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one, a compound belonging to the naphthoquinone family, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H11ClO

- Molecular Weight : 220.67 g/mol

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. A study evaluated its cytotoxic effects against various cancer cell lines and reported the following findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 9.00 | Induces apoptosis |

| BEL-7402 | 6.70 | Cell cycle arrest |

| BGC-823 | 7.66 | ROS generation |

The compound was found to induce apoptosis in MCF-7 cells through the activation of caspases and the generation of reactive oxygen species (ROS) .

The mechanisms by which this compound exerts its biological effects include:

- DNA Interaction : The compound has been shown to bind to DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest .

- Oxidative Stress Induction : By generating ROS, it triggers oxidative stress pathways that culminate in apoptosis .

Study on Antitumor Activity

A recent study investigated the antitumor activity of this compound against several cancer cell lines. The results indicated that the compound not only inhibited cell growth but also exhibited selectivity towards cancer cells over normal cells.

- In Vitro Testing : The compound was tested against various tumor cell lines including MCF-7 (breast cancer), A549 (lung cancer), and BEL-7402 (liver cancer). The IC50 values demonstrated significant potency compared to standard chemotherapeutic agents.

- Mechanistic Studies : Flow cytometry and morphological assessments confirmed that treatment with the compound led to characteristic apoptotic features in cancer cells .

Q & A

Q. What are the common synthetic routes for 7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one, and how are reaction conditions optimized?

The synthesis typically involves halogenation and cyclization of substituted naphthalene precursors. For example, the modified Nencki method (used for analogous chlorinated ketones) employs glacial acetic acid and ZnCl₂ as a catalyst under reflux to introduce chloro substituents . Optimization includes:

- Temperature control : Maintaining 80–100°C to balance reactivity and side-product formation.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution.

- Purification : Recrystallization from ethanol or column chromatography to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and dihydro-naphthalenone backbone. Chlorine atoms induce distinct deshielding in adjacent protons .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from chlorine .

Q. What are the primary chemical reactions explored for this compound?

- Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, useful for derivatization .

- Electrophilic substitution : Chlorine’s directing effects enable regioselective bromination or nitration at the 5-position .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce functional groups for drug discovery .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like dehalogenated species?

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis .

- Catalytic systems : Pd/Cu catalysts for cross-coupling reactions, achieving >80% yield with <5% dehalogenation .

- In-line monitoring : FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

- Chlorine vs. fluorine : Chlorine at the 7-position enhances lipophilicity and membrane permeability, while fluorine (as in 5-Chloro-6-fluoro analogs) improves metabolic stability .

- Dimethyl groups : The 3,3-dimethyl moiety rigidifies the dihydronaphthalenone ring, impacting binding affinity in enzyme inhibition assays .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles. For example:

Q. What computational methods are used to predict physicochemical properties or reaction pathways?

- DFT calculations : B3LYP/6-311+G(d,p) basis sets to model electrophilic substitution barriers .

- Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes) .

- Solubility prediction : COSMO-RS models to optimize solvent systems for crystallization .

Methodological Guidance for Contradictory Data

- Reproducibility checks : Validate NMR spectra against PubChem reference data (CID: [insert]) to confirm batch consistency .

- Control experiments : Re-run syntheses with anhydrous reagents to rule out hydrolysis artifacts .

- Collaborative validation : Cross-check crystallographic data with open-access repositories (e.g., CCDC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.